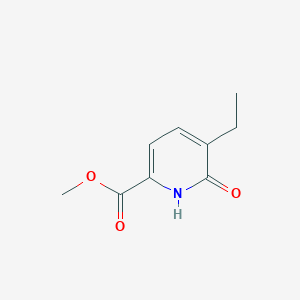![molecular formula C24H16N2O6S B14319269 1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105112-85-4](/img/structure/B14319269.png)
1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a complex organic compound characterized by the presence of sulfone, phenylene, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The sulfone group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation, sulfuric acid as a catalyst.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene)
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Sulfoxide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phenylene rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(2-phenylethanedione)
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
105112-85-4 |
|---|---|
Molekularformel |
C24H16N2O6S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfanylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O6S/c27-25(28)17-3-1-5-21(15-17)31-19-7-11-23(12-8-19)33-24-13-9-20(10-14-24)32-22-6-2-4-18(16-22)26(29)30/h1-16H |
InChI-Schlüssel |
SGVPJQCUGILXCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


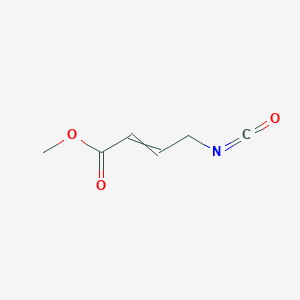
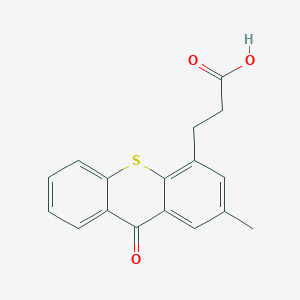
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
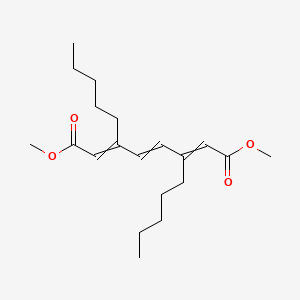
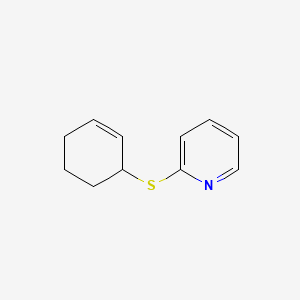
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
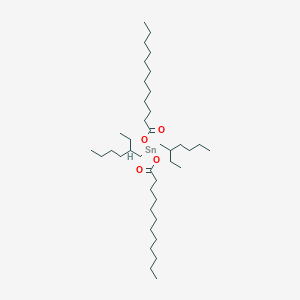
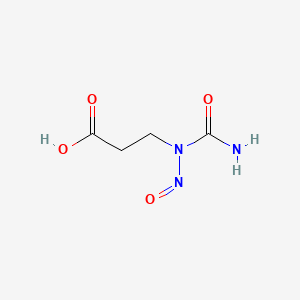
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
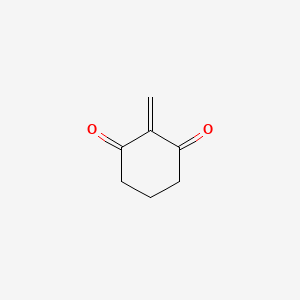
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
